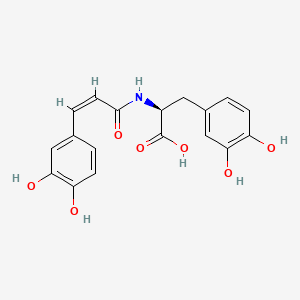
cis-Clovamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It belongs to the class of phenolamides (hydroxycinnamic acid amides) and is found in various plants, including Theobroma cacao (cacao) and Trifolium pratense (red clover) . cis-Clovamide has garnered interest due to its potential health benefits, including antioxidant, anti-inflammatory, neuroprotective, antiplatelet, and anticancer properties .
Vorbereitungsmethoden
cis-Clovamide can be synthesized through both chemical and biological methods. The chemical synthesis involves the reaction of caffeic acid with L-DOPA (L-3,4-dihydroxyphenylalanine) under specific conditions . Industrial production methods have also explored the use of engineered microorganisms such as Saccharomyces cerevisiae and Lactococcus lactis. These microorganisms are genetically modified to express enzymes like HDT1, a BAHD acyltransferase, which catalyzes the transfer of hydroxycinnamoyl-coenzyme A onto aromatic amino acids, resulting in the production of clovamide and its analogues .
Analyse Chemischer Reaktionen
cis-Clovamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of clovamide can lead to the formation of quinones, while reduction can yield dihydroclovamide .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
The mechanism of action of clovamide involves its interaction with various molecular targets and pathways. cis-Clovamide acts as an antioxidant by scavenging free radicals and inhibiting oxidative stress . It also inhibits enzymes like polyphenol oxidase and proteinase, which are involved in plant defense mechanisms . In neuroprotective applications, clovamide modulates signaling pathways that protect neurons from oxidative damage and apoptosis .
Vergleich Mit ähnlichen Verbindungen
cis-Clovamide is unique among phenolamides due to its specific structure and biological activities. Similar compounds include:
Rosmarinic acid: An amide isostere of clovamide, known for its antioxidant and anti-inflammatory properties.
Caffeic acid: The parent compound of clovamide, widely studied for its antioxidant effects.
Dihydroclovamide: A reduced form of clovamide with similar but distinct biological activities.
This compound methyl ester: A derivative with enhanced inhibitory activity against amyloid aggregation.
Eigenschaften
CAS-Nummer |
53755-03-6 |
|---|---|
Molekularformel |
C18H17NO7 |
Molekulargewicht |
359.3 g/mol |
IUPAC-Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-[[(Z)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]amino]propanoic acid |
InChI |
InChI=1S/C18H17NO7/c20-13-4-1-10(8-15(13)22)3-6-17(24)19-12(18(25)26)7-11-2-5-14(21)16(23)9-11/h1-6,8-9,12,20-23H,7H2,(H,19,24)(H,25,26)/b6-3-/t12-/m0/s1 |
InChI-Schlüssel |
GPZFXSWMDFBRGS-RYBZSIHZSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Isomerische SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)NC(=O)/C=C\C2=CC(=C(C=C2)O)O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1CC(C(=O)O)NC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Synonyme |
clovamide |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















